

Molecular weight of Boc-D-cyclohexylglycine.

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Compound of Interest

Compound Name: *Boc-D-Chg-OH*

Cat. No.: *B558547*

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Technical Guide: Boc-D-Cyclohexylglycine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of N- α -(tert-Butoxycarbonyl)-D-cyclohexylglycine (Boc-D-cyclohexylglycine), a non-proteinogenic amino acid derivative crucial in peptide synthesis. Its unique structural properties, characterized by a bulky, hydrophobic cyclohexyl side chain, are instrumental in designing peptides with enhanced metabolic stability and specific conformational constraints. This guide details the compound's physicochemical properties, provides a generalized experimental protocol for its incorporation into peptide chains via Boc-based Solid-Phase Peptide Synthesis (SPPS), and illustrates the synthetic workflow.

Physicochemical Properties

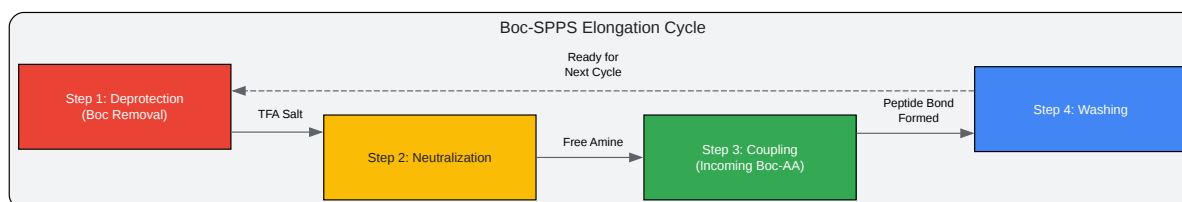
Boc-D-cyclohexylglycine is a chiral building block widely used in the synthesis of peptide-based therapeutics and novel organic molecules. The tert-Butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its controlled, sequential addition during peptide synthesis. [1] The cyclohexyl side chain enhances the lipophilicity of the resulting peptide, which can improve its interaction with hydrophobic receptor pockets and increase its resistance to enzymatic degradation.[1]

All quantitative and identifying data for Boc-D-cyclohexylglycine are summarized in the table below for quick reference.

Property	Value
Molecular Weight	257.33 g/mol [2][3][4][5]
Molecular Formula	C ₁₃ H ₂₃ NO ₄ [1][2][3][4]
CAS Number	70491-05-3[1][2][3][6]
Appearance	White to off-white solid[1][7]
Melting Point	75 °C[7][8]
Boiling Point	407.9 ± 28.0 °C (Predicted)[7][8]
Density	1.111 ± 0.06 g/cm ³ (Predicted)[7][8]
Synonyms	Boc-D-Chg-OH, (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid[1][9]

Experimental Workflow: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The primary application of Boc-D-cyclohexylglycine is as a building block in Boc-SPPS. The synthesis is a cyclical process where each amino acid is added sequentially to a growing peptide chain that is anchored to an insoluble resin support. The diagram below illustrates the four key steps in a single cycle of amino acid addition.



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Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Incorporation of Boc-D-Cyclohexylglycine via SPPS

This section provides a generalized protocol for a single coupling cycle in a manual Boc-SPPS workflow to incorporate an amino acid such as Boc-D-cyclohexylglycine.

Materials:

- Peptide-resin (with a free N-terminal amino acid from the previous cycle)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- N,N-Diisopropylethylamine (DIEA)
- Boc-D-cyclohexylglycine
- Coupling Reagent (e.g., HBTU/HOBt or DCC)
- N,N-Dimethylformamide (DMF)

Protocol:

- Resin Swelling: Swell the peptide-resin in DCM within a suitable reaction vessel for 15-30 minutes.
- Step 1: Boc Deprotection:
 - Drain the DCM from the resin.
 - Add a solution of 50% TFA in DCM to the resin (e.g., 10 mL per gram of resin).[8]
 - Agitate the mixture for a short pre-wash (2-5 minutes), then drain.[8]

- Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes at room temperature to ensure complete removal of the N-terminal Boc group.[\[8\]](#)
- Drain the TFA solution and wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual acid.[\[1\]](#)
- Step 2: Neutralization:
 - To neutralize the resulting trifluoroacetate salt of the N-terminal amine, wash the resin with a 5-10% solution of DIEA in DCM.[\[1\]](#)
 - Agitate for 5-10 minutes. Repeat this step once.
 - Wash the peptide-resin thoroughly with DCM (3-5 times) to remove excess base. The resin now has a free amine ready for coupling.[\[1\]](#)
- Step 3: Amino Acid Coupling:
 - In a separate vessel, pre-activate the Boc-D-cyclohexylglycine (2-4 equivalents relative to the resin substitution level). To do this, dissolve the Boc-D-cyclohexylglycine and a coupling reagent like HBTU (2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) to the solution.[\[1\]](#)
 - Add the activated amino acid solution to the neutralized peptide-resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature. Due to the steric bulk of the cyclohexyl side chain, longer coupling times or a second coupling may be necessary to ensure the reaction goes to completion.[\[10\]](#)
 - Optional: Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.[\[1\]](#)
- Step 4: Washing:
 - Drain the coupling solution from the resin.
 - Wash the peptide-resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

The peptide-resin is now ready for the next deprotection and coupling cycle. These steps are repeated until the desired peptide sequence is fully assembled. The final step after assembling the full sequence is the cleavage of the peptide from the resin support, typically using a strong acid like anhydrous hydrogen fluoride (HF).^{[1][8]}

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